Lipophilicity Tuning: 0.6–0.7 Log Unit XLogP3 Increase Over Positional Amino Isomers
6-Amino-3,3-dimethylisochroman-1-one exhibits a computed XLogP3 of 1.7, which is 0.6 log units higher than both 6-aminoisochroman-1-one (XLogP3 = 1.1) and 7-aminoisochroman-1-one (XLogP3 = 1.1) [1]. This difference arises from the lipophilic contribution of the gem-dimethyl group at C3. In contrast, the non-amino analog 3,3-dimethylisochroman-1-one has an XLogP3 of 2.4, which is 0.7 log units higher than the target compound, reflecting the absence of the polar amino group [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 6-Aminoisochroman-1-one: XLogP3 = 1.1; 7-Aminoisochroman-1-one: XLogP3 = 1.1; 3,3-Dimethylisochroman-1-one: XLogP3 = 2.4; Isochroman-1-one (parent): XLogP3 = 1.8 |
| Quantified Difference | Δ = +0.6 vs. amino isomers; Δ = −0.7 vs. non-amino dimethyl analog; Δ = −0.1 vs. parent isochroman-1-one |
| Conditions | Computed by XLogP3 3.0 (PubChem); values from PubChem Compound records |
Why This Matters
An XLogP3 of 1.7 places 6-amino-3,3-dimethylisochroman-1-one within the optimal CNS drug-like range (1–3), while the amino isomers at 1.1 fall at the lower boundary, potentially limiting membrane permeability.
- [1] PubChem CID 168444227 (target), CID 18551189 (6-aminoisochroman-1-one), CID 12401177 (7-aminoisochroman-1-one) — XLogP3 values. View Source
- [2] PubChem CID 11480768 (3,3-dimethylisochroman-1-one) and CID 78429 (isochroman-1-one) — XLogP3 values. View Source
